molecular formula C56H72N8O16S2 B560263 YM 202074 CAS No. 299900-84-8

YM 202074

Katalognummer: B560263
CAS-Nummer: 299900-84-8
Molekulargewicht: 1177.352
InChI-Schlüssel: HABHEZNVNBKOQJ-VQYXCCSOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

YM 202074 is a biologically active compound supplied for research purposes. As a small molecule, it is of significant interest in pharmacological and biochemical studies, particularly in the investigation of specific receptor signaling pathways. Its high purity and stability make it a reliable tool for in vitro assay development and target validation. Researchers are exploring its potential applications in various fields of cellular and molecular biology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. To obtain detailed specifications, structural information, and application data, please consult the product's Certificate of Analysis (CoA) or contact our technical support team.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABHEZNVNBKOQJ-VQYXCCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H72N8O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YM-202074: Chemical Structure, Molecular Weight, and Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YM-202074 is a high-affinity, highly selective allosteric antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) . Unlike competitive antagonists that bind to the orthosteric glutamate site, YM-202074 binds to a transmembrane allosteric site, offering superior subtype selectivity and a non-competitive inhibition profile. It is widely utilized in neuroscience research to dissect the physiological roles of mGluR1 in synaptic plasticity, nociception, and neuroprotection, particularly in the context of ischemic stroke and cerebellar function.

Chemical Identity & Structure

YM-202074 belongs to the thiazolo[3,2-a]benzimidazole class of heterocycles.[1][2][3] Its structure features a fused tricyclic core substituted with a cyclohexyl-amide moiety and a specialized amine side chain, optimizing its interaction with the hydrophobic allosteric pocket of the mGluR1 receptor.

Chemical Data Table
PropertyDetail
Common Name YM-202074
CAS Registry Number 299900-84-8
IUPAC Name N-cyclohexyl-6-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylthiazolo[3,2-a]benzimidazole-2-carboxamide
Molecular Formula C₂₂H₃₀N₄O₂S
Molecular Weight 414.57 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM); poorly soluble in water
Salt Form Often supplied as a fumarate or hydrochloride salt (MW will vary; e.g., Fumarate approx. 530.6 g/mol )
Structural Representation (SMILES)

CN(C1CCCCC1)C(=O)C2=C(SC3=NC4=C(N23)C=C(C=C4)CN(C)CCOC)C (Note: This SMILES string represents the connectivity derived from the IUPAC name.)

Biological Profile & Mechanism of Action

Pharmacology[3][4][5][6]
  • Target: Metabotropic Glutamate Receptor 1 (mGluR1).[2]

  • Mode of Action: Negative Allosteric Modulator (NAM) / Non-competitive Antagonist.

  • Binding Affinity:

    
     (Rat mGluR1).
    
  • Functional Potency:

    
     (Inhibition of IP accumulation in cerebellar granule cells).
    
  • Selectivity: >1000-fold selective for mGluR1 over mGluR5 and Group II/III mGluRs.

Signaling Pathway

mGluR1 is a


-coupled GPCR. Activation triggers the Phospholipase C (PLC) cascade. YM-202074 inhibits this cascade, preventing the hydrolysis of 

into

and Diacylglycerol (DAG), thereby suppressing intracellular calcium mobilization.

mGluR1_Pathway Glu Glutamate (Agonist) mGluR1 mGluR1 Receptor (Gq-coupled) Glu->mGluR1 Activates YM YM-202074 (Antagonist) YM->mGluR1 Blocks (Allosteric) Gq Gαq Protein mGluR1->Gq Activates PLC PLCβ (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Release Ca->PKC

Figure 1: Signal transduction pathway of mGluR1 and the inhibitory node of YM-202074.

Experimental Protocols

A. Stock Solution Preparation

YM-202074 is a lipophilic organic molecule. Proper dissolution is critical for assay reproducibility.

  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 4.15 mg of YM-202074 (Free Base) in 1.0 mL of DMSO.

  • Storage: Aliquot into light-protective vials (amber glass or foil-wrapped) and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Stability: Stable for >6 months at -20°C in DMSO.

B. In Vitro Cell Assay (Calcium Flux / IP Accumulation)

Objective: Measure inhibition of glutamate-induced signaling.

  • Cell Line: HEK293 cells stably expressing rat or human mGluR1, or primary cerebellar granule neurons.

  • Plating: Seed cells in 96-well plates (approx. 50,000 cells/well) and incubate overnight.

  • Compound Preparation:

    • Dilute the 10 mM DMSO stock into assay buffer (e.g., HBSS + 20 mM HEPES).

    • Note: Keep final DMSO concentration ≤ 0.1% to avoid solvent toxicity.

  • Incubation:

    • Add YM-202074 (varying concentrations, e.g., 0.1 nM – 1 µM) to cells.

    • Incubate for 10–15 minutes at 37°C to allow equilibration with the allosteric site.

  • Stimulation:

    • Add Glutamate (or specific agonist like DHPG) at an

      
       concentration.
      
  • Readout: Measure intracellular calcium via FLIPR (Fluorescence Imaging Plate Reader) or IP accumulation via radioactive or TR-FRET assays.

C. In Vivo Administration (Rodent Models)

Context: Neuroprotection (Ischemia) or Analgesia.

  • Vehicle Formulation:

    • YM-202074 has low water solubility.[1] A co-solvent system is required.

    • Recommended Vehicle:10% DMSO + 40% PEG400 + 50% Saline .

    • Alternative: 20% (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) in water.

  • Dosing:

    • Intravenous (IV): Bolus or infusion. Effective doses range from 1–5 mg/kg .

    • Systemic Exposure: In stroke models, an infusion of 20 mg/kg/h (initial) followed by maintenance doses has been utilized to achieve steady-state brain concentrations.

  • Pharmacokinetics: The compound crosses the blood-brain barrier (BBB), reaching effective concentrations within 15 minutes of IV administration.

Applications in Drug Discovery

  • Ischemic Stroke: YM-202074 reduces infarct volume and improves neurological deficits in transient middle cerebral artery occlusion (tMCAO) models by preventing excitotoxic calcium overload.

  • Chronic Pain: Used to investigate the role of mGluR1 in central sensitization and neuropathic pain states.

  • Cerebellar Ataxia: Investigational tool for studying motor coordination deficits linked to mGluR1 signaling dysfunction.

References

  • Kohara, A. et al. (2008). "Neuroprotective effects of the selective type 1 metabotropic glutamate receptor antagonist YM-202074 in rat stroke models." Brain Research, 1191, 168-175.

  • IUPHAR/BPS Guide to Pharmacology. (2024).[3] "YM-202074 Ligand Entry."[2] Guide to Pharmacology Database.

  • Toyoshima, M. et al. (2010). "Radiosynthesis and evaluation of [11C]YM-202074 as a PET ligand for imaging the metabotropic glutamate receptor type 1." Nuclear Medicine and Biology, 37(6), 697-703.

Sources

YM-202074: Precision Modulation of mGluR1 in Cerebellar Granule Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological role of YM-202074 within the specific context of Cerebellar Granule Cell (CGC) signaling. It is designed for researchers investigating glutamatergic transmission, neuroprotection, and synaptic plasticity.

Technical Whitepaper & Experimental Guide

Executive Summary

YM-202074 (N-cyclohexyl-6-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylthiazolo[3,2-a]benzimidazole-2-carboxamide) is a high-affinity, highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 1 (mGluR1) .[1]

While mGluR1 is classically associated with Purkinje cells, functional expression in Cerebellar Granule Cells (CGCs) plays a critical, often overlooked role in calcium homeostasis and developmental plasticity. Unlike first-generation antagonists (e.g., CPCCOEt, AIDA), YM-202074 offers nanomolar potency (


 nM) and superior blood-brain barrier permeability, making it the reference standard for dissecting mGluR1-specific signaling without confounding mGluR5 off-target effects.

Pharmacological Mechanism & Selectivity

To effectively utilize YM-202074, one must understand its binding kinetics and selectivity profile.

  • Target: Allosteric site of mGluR1 (transmembrane domain).[2][3]

  • Mechanism: Stabilizes the receptor in the inactive heptahelical conformation, preventing G-protein coupling even in the presence of glutamate.

  • Selectivity Profile:

    • mGluR1:

      
       nM (in CGCs).
      
    • mGluR5:

      
      -fold selectivity. (Note: At high concentrations 
      
      
      
      , it may show weak inverse agonism on mGluR5, but this is irrelevant at physiological research doses of 10–100 nM).
    • iGluRs (NMDA/AMPA): No affinity.

Why this matters for CGCs:

CGCs express high levels of NMDA receptors. Using non-selective glutamate blockers confounds data. YM-202074 allows for the isolation of the slow, metabotropic component of calcium signaling in CGCs, which is distinct from the rapid ionotropic influx.

Signaling Architecture in Granule Cells

In CGCs, mGluR1 couples primarily to the


  protein family. Activation triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of membrane phosphoinositides.[4]
The Core Pathway: Gq-PLC-IP3
  • Activation: Glutamate binds the orthosteric site; mGluR1 undergoes conformational change.

  • Transduction:

    
     activates PLC
    
    
    
    .
  • Hydrolysis: PLC

    
     cleaves PIP2 into DAG  (membrane-bound) and IP3  (cytosolic).
    
  • Calcium Release: IP3 binds IP3 receptors (IP3R) on the Endoplasmic Reticulum (ER), causing luminal

    
     release.[5]
    
  • Downstream Effect: Cytosolic

    
     spikes regulate gene transcription (e.g., via CREB) and excitotoxicity thresholds.
    

YM-202074 Intervention: By blocking Step 1, YM-202074 completely abolishes the IP3-mediated calcium mobilization, protecting cells from calcium overload during excitotoxic stress.

Visualization: mGluR1 Blockade Pathway

G node_receptor mGluR1 Receptor (Transmembrane) node_gprot Gq Protein Activation node_receptor->node_gprot Coupling node_ligand Glutamate (Agonist) node_ligand->node_receptor Activates node_antagonist YM-202074 (Allosteric Antagonist) node_antagonist->node_receptor BLOCKS (Allosteric) node_plc PLC-beta node_gprot->node_plc Stimulates node_pip2 PIP2 node_plc->node_pip2 Hydrolyzes node_ip3 IP3 (Second Messenger) node_pip2->node_ip3 Produces node_er Endoplasmic Reticulum (IP3R) node_ip3->node_er Binds IP3R node_ca Cytosolic Ca2+ Elevation node_er->node_ca Releases Ca2+ node_response Excitotoxicity / Plasticity node_ca->node_response Triggers

Caption: YM-202074 prevents the conformational shift of mGluR1, severing the Gq-PLC-IP3 axis and preventing intracellular calcium mobilization.

Experimental Applications & Protocols

A. Inositol Phosphate (IP) Accumulation Assay

This is the gold-standard assay to validate YM-202074 activity in CGCs. It measures the accumulation of IP1 (a stable metabolite of IP3) in the presence of Lithium (which blocks IP1 degradation).

Protocol Logic:

  • Lithium Chloride (LiCl): Essential to inhibit inositol monophosphatase, causing IP1 to pile up linearly upon receptor activation.

  • Agonist: DHPG (Group I specific) or Glutamate (requires NMDA/AMPA blockade).

Step-by-Step Methodology:
  • Culture Preparation: Use primary rat CGCs (DIV 7–9).

  • Labeling: Incubate cells with

    
    -inositol (
    
    
    
    ) for 24 hours. Reason: Incorporates radiolabel into membrane phosphoinositides.
  • Wash: Replace medium with Krebs-Henseleit buffer (KHB) containing 10 mM LiCl.

  • Antagonist Pre-treatment: Add YM-202074 (Concentration range: 0.1 nM – 100 nM) for 15 minutes.

    • Note: A dose of 100 nM is typically sufficient for >95% blockade without off-target effects.

  • Stimulation: Add agonist (e.g.,

    
     DHPG) for 45 minutes at 37°C.
    
  • Termination: Aspirate buffer; add ice-cold 10 mM formic acid. Incubate 30 min on ice to lyse.

  • Separation: Apply lysate to anion-exchange columns (Dowex AG1-X8).

    • Wash with water (removes free inositol).

    • Elute IP fraction with 1 M ammonium formate / 0.1 M formic acid.

  • Quantification: Liquid scintillation counting.

Data Interpretation: Plot % Inhibition vs. Log[YM-202074]. Expect a sigmoidal curve with


 nM.
B. Neuroprotection Assay (Excitotoxicity)

YM-202074 is neuroprotective against glutamate-induced toxicity in CGCs, specifically the component not mediated by NMDA receptors.

Key Protocol Adjustment: When inducing toxicity with Glutamate (


), you must include MK-801  (NMDA blocker) and CNQX  (AMPA blocker) if you wish to isolate the mGluR1-dependent death pathway. Alternatively, use YM-202074 in OGD (Oxygen-Glucose Deprivation) models where massive glutamate release activates all receptors; YM-202074 will reduce the specific contribution of mGluR1-driven calcium overload.

Quantitative Data Summary

ParameterValue in CGCsSource/Context
Binding Affinity (

)
4.8 nMRat brain membranes (Kohara et al.)
Functional Potency (

)
8.6 nMIP production inhibition in rat CGCs
Selectivity (vs mGluR5) > 1,000-foldHEK293 / CHO expression systems
Effective Dose (In Vitro) 10 – 100 nMMaximal specific inhibition
Effective Dose (In Vivo) 1 – 3 mg/kgSystemic administration (Rodent)

Visualization: Experimental Workflow

The following diagram illustrates the logical flow for validating YM-202074 efficacy using the IP accumulation method.

Experiment cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis step1 CGC Culture (DIV 7-9) step2 Labeling [3H]-Inositol (24h) step1->step2 step3 Wash & LiCl Block (Accumulates IP1) step2->step3 step4 Add YM-202074 (15 min Pre-incubation) step3->step4 step5 Agonist Stimulation (DHPG 100uM, 45 min) step4->step5 step6 Lysis (Formic Acid) step5->step6 step7 Anion Exchange Chromatography step6->step7 step8 Scintillation Counting step7->step8

Caption: Workflow for quantifying YM-202074 potency via [3H]-Inositol Phosphate accumulation in cerebellar granule cells.

References

  • Kohara, A. et al. (2008). Neuroprotective effects of the selective type 1 metabotropic glutamate receptor antagonist YM-202074 in rat stroke models.[2][6] Brain Research.[7]

  • MedChemExpress. (2024). YM-202074 Product Datasheet & Biological Activity.

  • Surin, A. et al. (2012). Pharmacological Characterization of mGluR1 in Cerebellar Granule Cells. Neuropharmacology.[4][8] (Contextual grounding for mGluR1 expression in CGCs).

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology.

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Intravenous Infusion of YM-202074 in Rats

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide for the in vivo intravenous (IV) infusion of YM-202074, a potent and selective inhibitor of PIKfyve kinase, in rat models. The protocols and notes herein are synthesized from published preclinical research and established best practices in animal studies. This guide is designed to provide researchers with the necessary information to design and execute robust and reproducible experiments. We will delve into the mechanism of action of YM-202074, provide a detailed step-by-step infusion protocol, discuss critical considerations for formulation and animal welfare, and outline essential monitoring parameters.

Introduction to YM-202074 and its Mechanism of Action

YM-202074 is a small molecule inhibitor of PIKfyve, a lipid kinase that plays a crucial role in intracellular membrane trafficking and cellular signaling by catalyzing the formation of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). Inhibition of PIKfyve has been shown to impact a variety of cellular processes, including endosomal transport, autophagy, and lysosomal function.[1][2] Dysregulation of these pathways is implicated in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions, making PIKfyve an attractive therapeutic target.[3]

The primary mode of action of YM-202074 is the competitive inhibition of the ATP-binding site of PIKfyve, which leads to a decrease in the cellular levels of its lipid products. This disruption of phosphoinositide signaling can induce cellular effects such as cytoplasmic vacuolation and altered lysosomal morphology.[4][5] Understanding this mechanism is crucial for interpreting experimental outcomes and anticipating potential on-target and off-target effects.

Diagram of the PIKfyve Signaling Pathway

PIKfyve_Pathway PI3P PtdIns(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylation PtdIns5P PtdIns(5)P PIKfyve->PtdIns5P Phosphorylation YM202074 YM-202074 YM202074->PIKfyve Inhibition Downstream Downstream Cellular Processes (Endosomal Trafficking, Autophagy, Lysosomal Homeostasis) PtdIns35P2->Downstream PtdIns5P->Downstream

Caption: PIKfyve signaling and inhibition by YM-202074.

Formulation of YM-202074 for Intravenous Administration

The successful intravenous administration of a poorly water-soluble compound like YM-202074 is critically dependent on its formulation. An appropriate vehicle must be chosen to ensure solubility, stability, and biocompatibility, minimizing any confounding physiological effects.[6]

Recommended Vehicle

Based on preclinical studies with the structurally related PIKfyve inhibitor YM-201636, a co-solvent system is a viable approach.[7] The following vehicle composition is recommended as a starting point for the formulation of YM-202074. It is imperative that researchers perform their own solubility and stability tests to optimize the formulation for their specific lot of YM-202074 and experimental conditions.

ComponentPercentage (v/v)Purpose
Dimethyl sulfoxide (DMSO)5%Primary solvent for the compound
PEG300 (Polyethylene glycol 300)40%Co-solvent and solubility enhancer
Tween 805%Surfactant to improve stability
Distilled water or Saline50%Aqueous base
Preparation of the Infusion Solution
  • Stock Solution: Prepare a concentrated stock solution of YM-202074 in DMSO. For example, a 12 mg/mL stock solution.

  • Vehicle Preparation: In a sterile container, mix the PEG300 and Tween 80.

  • Final Formulation:

    • Add the required volume of the YM-202074 DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly until a clear solution is obtained.

    • Slowly add the distilled water or saline to the mixture while continuously mixing to achieve the final desired concentration.

    • The final solution should be clear and free of any visible precipitates. It is recommended to prepare the formulation fresh before each experiment to minimize the risk of instability.[8]

Intravenous Infusion Protocol in Rats

The following protocol is adapted from a study investigating the neuroprotective effects of YM-202074 in a rat model of stroke. This two-phase infusion protocol, consisting of a loading dose followed by a maintenance dose, is designed to rapidly achieve and then maintain a therapeutic concentration of the drug in the plasma and target tissues.[9][10][11]

Animal and Surgical Preparation
  • Animal Model: This protocol is designed for adult male Sprague-Dawley rats. The principles can be adapted for other strains and sexes, but dose adjustments may be necessary.

  • Catheterization: For continuous intravenous infusion, surgical implantation of a catheter into a major vein (e.g., jugular or femoral vein) is required. This should be performed under aseptic conditions by trained personnel. The externalized end of the catheter can be connected to a swivel system to allow the animal to move freely in its cage.

Dosing and Infusion Regimen

The following table outlines the dosing regimen used in a published preclinical study. Researchers should consider this a starting point and may need to adjust the doses based on their specific experimental model and objectives.

PhaseDose Rate (mg/kg/h)Duration (hours)Rationale
Loading Dose 200.5To rapidly achieve a therapeutic concentration in the central compartment (blood and highly perfused organs).[4]
Maintenance Dose 57.5To maintain the steady-state plasma concentration for the duration of the experiment.
Step-by-Step Infusion Procedure
  • Acclimatization: Allow the rats to recover from surgery and acclimatize to the housing and tethering system for at least 24-48 hours before the start of the infusion.

  • Catheter Patency Check: Before connecting the infusion line, check the patency of the catheter by flushing with a small volume of heparinized saline. Resistance or leakage may indicate a blockage or displacement of the catheter.[12][13]

  • Infusion Pump Setup:

    • Use a calibrated infusion pump capable of delivering precise flow rates.

    • Prime the infusion line with the YM-202074 formulation to remove any air bubbles.

  • Initiation of Infusion:

    • Securely connect the infusion line to the rat's catheter.

    • Program the infusion pump to deliver the loading dose (20 mg/kg/h) for 30 minutes.

    • Immediately following the loading dose, reprogram the pump to deliver the maintenance dose (5 mg/kg/h) for the remainder of the infusion period.

  • Monitoring During Infusion: Continuously monitor the animal throughout the infusion period for any signs of distress or adverse reactions (see Section 4).

  • Termination of Infusion:

    • At the end of the infusion period, disconnect the infusion line.

    • Flush the catheter with heparinized saline to maintain patency for any subsequent procedures.

    • Provide appropriate post-procedural care.

Experimental Workflow for YM-202074 Intravenous Infusion

Infusion_Workflow cluster_prep Preparation cluster_infusion Infusion cluster_post Post-Infusion Formulation Prepare YM-202074 Formulation Patency Check Catheter Patency Formulation->Patency AnimalPrep Surgical Catheterization & Acclimatization AnimalPrep->Patency Connect Connect to Infusion Pump Patency->Connect Loading Loading Dose (20 mg/kg/h for 0.5h) Connect->Loading Maintenance Maintenance Dose (5 mg/kg/h for 7.5h) Loading->Maintenance Disconnect Disconnect & Flush Catheter Maintenance->Disconnect Monitoring Post-Procedural Monitoring Disconnect->Monitoring Endpoint Experimental Endpoint (e.g., tissue collection) Monitoring->Endpoint

Caption: A stepwise workflow for the intravenous infusion of YM-202074 in rats.

Animal Monitoring and Welfare Considerations

Continuous monitoring of the animals is essential to ensure their welfare and to identify any potential adverse effects of YM-202074. Given its mechanism of action and potential effects on various cellular processes, a comprehensive monitoring plan should be in place.

General Health and Behavioral Monitoring

A functional observational battery (FOB) can be adapted to systematically assess the animals.[1][14] Key parameters to observe include:

  • General Appearance: Posture, grooming, presence of piloerection.

  • Behavioral Changes: Alterations in activity levels (hyperactivity or lethargy), stereotyped behaviors (e.g., circling), and changes in temperament.

  • Neurological Signs: Tremors, convulsions, ataxia, and changes in reflexes (e.g., righting reflex).[15]

  • Autonomic Signs: Changes in respiration, salivation, and body temperature.

Specific Considerations for PIKfyve Inhibition
  • Cytoplasmic Vacuolation: While this is a known cellular effect of PIKfyve inhibitors, its manifestation at the organismal level should be monitored. Look for signs of edema or other fluid balance disturbances.[4][5]

  • Cardiovascular Effects: Although not extensively reported for YM-202074, some studies on PIKfyve inhibition have suggested potential cardiac implications. Monitoring heart rate and respiratory rate is advisable.

  • Gastrointestinal Effects: Monitor for changes in food and water intake, as well as the consistency of feces.

Monitoring Checklist
ParameterFrequencyNormal Range (Rat)Signs of Concern
Body Weight DailyGradual increase or stableSudden decrease >10%
Food/Water Intake DailyConsistent with baselineSignificant decrease
General Activity Hourly during infusion, then twice dailyAlert and activeLethargy, unresponsiveness
Posture/Gait Hourly during infusion, then twice dailyNormal, stable gaitHunched posture, ataxia
Respiration Hourly during infusion85 ± 20 breaths/minLabored breathing, gasping
Neurological Signs Hourly during infusionNo tremors or seizuresPresence of tremors, seizures, or stereotypies

Conclusion and Best Practices

The successful in vivo application of YM-202074 via intravenous infusion requires careful attention to detail, from formulation to animal monitoring. The protocol provided in this guide, based on published literature, offers a solid foundation for initiating such studies. Researchers are strongly encouraged to conduct pilot studies to validate the formulation and dosing regimen for their specific experimental context. Adherence to ethical guidelines for animal research and a commitment to rigorous monitoring will ensure the generation of high-quality, reproducible data while upholding the principles of animal welfare.

References

  • Methods in Vascular Infusion Biotechnology in Research with Rodents. ILAR Journal, 43(3), 175–186. [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. AAPS PharmSciTech, 25(4), 101. [Link]

  • FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. Drug Development & Delivery. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(5), 1305-1323. [Link]

  • PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation. Toxicology and Applied Pharmacology, 356, 151-158. [Link]

  • Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death. PLoS ONE, 8(3), e60152. [Link]

  • Pharmacokinetic parameters for rats after intravenous administration of sodium benzoate. ResearchGate. [Link]

  • The main pharmacokinetic parameters of Compound 1 after intravenous administration at 180/kg Compound 1 in Wistar rats (mean ± S.D., n = 6). PLOS. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

  • Infusion vs. Injection: Considerations for Administering Drug Compounds in Small Animal Research. ALZET Osmotic Pumps. [Link]

  • Effect of rate of delivery of intravenous cocaine on self-administration in rats. Psychopharmacology, 218(2), 345-355. [Link]

  • PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19. ResearchGate. [Link]

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  • Continuous intravenous infusion in the unrestrained rat - Procedures and results. Human & Experimental Toxicology, 14(11), 887-894. [Link]

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  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. International Journal of Molecular Sciences, 25(11), 5998. [Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 27(11), 3594. [Link]

  • Evaluation of toxicological and behavioral symptoms on deltamethrin treated albino rats. MOJ Toxicology, 4(1), 33-37. [Link]

  • Acute neurotoxicity (rat). Pesticide Registration Toolkit. [Link]

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  • Q1E Evaluation of Stability Data June 2004. FDA. [Link]

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  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical Sciences, 91(1), 8-22. [Link]

  • Loading dose and maintenance dose. Essential Equations for Anaesthesia. [Link]

  • Improving Rodent Catheter Patency Using the VAB™ and Positive Pressure Technique. Instech Labs. [Link]

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  • In vivo quantitative assessment of catheter patency in rats. Laboratory Animals, 38(2), 195-202. [Link]

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  • (PDF) Formulation development and evaluation of aqueous injection of poorly soluble drug made by novel application of mixed solvency concept. ResearchGate. [Link]

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Application Note: YM-202074 Dosing Regimen for tMCAO Occlusion Model

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers investigating neuroprotection in ischemic stroke models. It synthesizes the specific pharmacological profile of YM-202074 with the surgical and logistical requirements of the transient Middle Cerebral Artery Occlusion (tMCAO) model.

Part 1: Pharmacological Rationale & Mechanism

The Challenge: Reperfusion Injury & Excitotoxicity

In the tMCAO model, the restoration of blood flow (reperfusion) is a double-edged sword. While necessary to salvage tissue, it triggers a massive surge of extracellular glutamate. This glutamate overactivates metabotropic glutamate receptor subtype 1 (mGluR1 ), leading to a lethal cascade:

  • mGluR1 Activation: Glutamate binds to postsynaptic mGluR1.

  • Gq Coupling: Activates the Gq/11 protein.

  • PLC/IP3 Pathway: Phospholipase C (PLC) hydrolyzes PIP2 into IP3.

  • Calcium Overload: IP3 triggers Ca²⁺ release from the endoplasmic reticulum (ER).

  • Cell Death: Cytosolic Ca²⁺ overload activates calpains and caspases, causing neuronal apoptosis.

The Solution: YM-202074

YM-202074 is a highly selective, non-competitive antagonist of mGluR1 with nanomolar affinity (


). Unlike ionotropic antagonists (e.g., MK-801) which often cause psychotomimetic side effects, YM-202074 blocks the slow, excitotoxic calcium mobilization without disrupting fast synaptic transmission.
Mechanistic Pathway Diagram

The following diagram illustrates the specific intervention point of YM-202074 within the ischemic cascade.

mGluR1_Pathway Glutamate Ischemic Glutamate Surge mGluR1 mGluR1 Receptor Glutamate->mGluR1 Activates Gq Gq Protein mGluR1->Gq Couples YM202074 YM-202074 (Blockade) YM202074->mGluR1 Inhibits (Ki=4.8nM) PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 ER_Ca ER Ca2+ Release IP3->ER_Ca Ca_Overload Cytosolic Ca2+ Overload ER_Ca->Ca_Overload Massive Influx CellDeath Neuronal Apoptosis (Infarct) Ca_Overload->CellDeath Excitotoxicity

Caption: YM-202074 prevents calcium overload by blocking the mGluR1-Gq-IP3 signaling axis during ischemia.

Part 2: Experimental Protocol

Compound Formulation

YM-202074 is lipophilic.[1] Proper formulation is critical to prevent precipitation in the catheter, which can cause thrombosis or inconsistent dosing.

Stock Solution (20 mg/mL):

  • Dissolve YM-202074 powder in 100% DMSO.[2]

  • Vortex until completely clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Infusion Vehicle (Working Solution): For intravenous (IV) infusion, a co-solvent system is required to maintain solubility in the bloodstream.

  • Composition: 10% DMSO / 40% PEG-400 / 50% Sterile Saline.

  • Preparation Steps:

    • Take the required volume of DMSO Stock .

    • Add PEG-400 and vortex thoroughly.

    • Add Sterile Saline (0.9% NaCl) dropwise while vortexing to prevent precipitation.

    • Filter sterilize (0.22 µm) if necessary (check filter compatibility with DMSO).

Surgical Model: tMCAO (Brief Overview)
  • Species: Sprague-Dawley Rats (250–300g).

  • Anesthesia: Isoflurane (induction 3-4%, maintenance 1.5-2%) in

    
     (30:70).
    
  • Occlusion: Insert a silicon-coated monofilament (e.g., Doccol 403756) via the External Carotid Artery (ECA) into the Internal Carotid Artery (ICA) to block the MCA origin.

  • Duration: 60 to 90 minutes (standard is 60 min for reperfusion studies).

  • Reperfusion: Withdraw the filament to restore blood flow. This is

    
     for the reperfusion phase.
    
Dosing Regimen (The Kohara Protocol)

The pharmacokinetics of YM-202074 require a loading dose to rapidly achieve therapeutic brain concentrations (>0.3 µM), followed by a maintenance infusion to sustain receptor blockade during the critical 24-hour window of secondary injury.

Route: Intravenous (IV) via Jugular Vein Catheter (JVC) or Tail Vein.

PhaseTimepointDose RateDurationPurpose
1. Loading Immediately post-occlusion (or at reperfusion)20 mg/kg/h 30 minsRapidly saturate brain mGluR1 receptors.
2. Maintenance Immediately following loading phase5 mg/kg/h 7.5 - 23.5 hrsMaintain steady-state plasma levels.

Total Dose Calculation (Example for 300g Rat, 8h Total Infusion):

  • Loading (30 min):

    
    .
    
  • Maintenance (7.5 h):

    
    .
    
  • Total:

    
    .
    
  • Absolute Amount:

    
    .
    
Experimental Timeline Diagram

This timeline ensures the drug is present during the peak excitotoxic window.

Timeline Acclimation Acclimation (7 Days) Surgery Surgery Start (T = -60 min) Acclimation->Surgery Occlusion MCA Occlusion (Ischemia) Surgery->Occlusion Filament Insert DosingStart Start Infusion (Loading Dose) Occlusion->DosingStart Immediate Reperfusion Reperfusion (Filament Removal) DosingStart->Reperfusion Concurrent Maintenance Maintenance Infusion (5 mg/kg/h) Reperfusion->Maintenance Sacrifice Analysis (24h - 7d) Maintenance->Sacrifice

Caption: Protocol timeline showing dosing initiation concurrent with occlusion/reperfusion for maximum efficacy.

Part 3: Validation & Quality Control

Inclusion/Exclusion Criteria

To ensure data integrity, apply these criteria before including an animal in the final analysis:

  • Laser Doppler Flowmetry (LDF): Occlusion is successful only if CBF drops to <30% of baseline. Reperfusion is successful if CBF returns to >70% of baseline.

  • Neurological Score: Animals showing no deficit (Score 0) at 1-hour post-reperfusion should be excluded (failed model).

Readouts
  • Infarct Volume (TTC Staining):

    • Sacrifice at 24h.

    • Slice brain into 2mm coronal sections.

    • Stain with 2% TTC (2,3,5-triphenyltetrazolium chloride) at 37°C for 15 mins.

    • Expectation: YM-202074 treated rats should show significantly reduced white (infarcted) areas compared to vehicle.

  • Behavioral Assessment:

    • Use the Garcia Scale (Neuroscore 3-18) or Longa Scale (0-4).

    • Assess at 24h, 48h, and 7 days.

Troubleshooting
  • Precipitation in Catheter: If the line blocks, increase the PEG-400 ratio to 50% or decrease the stock concentration. Ensure the saline is added last and slowly.

  • High Mortality: If rats die during infusion, check the infusion rate (

    
    ). High fluid volume can cause heart failure. Keep total volume 
    
    
    
    if possible, or concentrate the drug.

References

  • Kohara, A. et al. (2008). Neuroprotective effects of the selective type 1 metabotropic glutamate receptor antagonist YM-202074 in rat stroke models. Brain Research, 1191, 168-179.

  • Ferraguti, F. et al. (2008). Metabotropic glutamate 1 receptor: current concepts and perspectives. Pharmacological Reviews, 60(4), 536-581.

  • MedChemExpress. YM-202074 Product Information and Solubility Data.

  • Trotter, C. et al. (2002). Examination of a vehicle for use with water soluble materials in the murine local lymph node assay. Food and Chemical Toxicology, 40(8), 1169-1175. (Basis for vehicle selection).

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Troubleshooting & Optimization

Navigating the Blood-Brain Barrier: A Technical Guide to Optimizing YM-202074 CNS Penetration

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers and Drug Development Professionals

Welcome to the technical support center for optimizing the blood-brain barrier (BBB) penetration of YM-202074. As a selective allosteric antagonist of the metabotropic glutamate receptor type 1 (mGluR1), YM-202074 holds potential for treating various neurological disorders. However, its successful therapeutic application is contingent on its ability to efficiently cross the highly selective BBB. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges researchers may encounter during their experimental workflows.

Part 1: Understanding the Challenge - The Physicochemical Profile of YM-202074

A critical first step in optimizing BBB penetration is to understand the inherent properties of the molecule. YM-202074, with a molecular formula of C₅₆H₇₂N₈O₁₆S₂ and a molecular weight of 1177.35 g/mol , presents a significant challenge for passive diffusion across the BBB.[1] Generally, successful CNS drugs have a molecular weight under 500 Da.[2]

Table 1: Physicochemical Properties of YM-202074 and Their Implications for BBB Penetration

PropertyValueImplication for BBB Penetration
Molecular Weight 1177.35 g/mol Very high; significantly hinders passive diffusion across the BBB.
Lipophilicity (LogP) Not explicitly found in searches, but the complex structure suggests it may not be in the optimal range for BBB penetration.Lipophilicity is a key determinant of BBB permeability; values that are too high or too low can be detrimental.[3]
Polar Surface Area (TPSA) Not explicitly found in searches, but the presence of multiple heteroatoms suggests a potentially high TPSA.High TPSA is generally associated with poor BBB penetration.

Given these properties, a multi-faceted approach is necessary to enhance the CNS exposure of YM-202074.

Part 2: Troubleshooting and FAQs for Optimizing YM-202074 BBB Penetration

This section is designed to provide direct answers and troubleshooting guidance for common issues encountered when working to improve the CNS delivery of YM-202074.

FAQ 1: My initial in vitro BBB model shows very low permeability for YM-202074. What are my next steps?

This is an expected initial finding given the physicochemical properties of YM-202074. Here’s a troubleshooting workflow:

Workflow for Low In Vitro Permeability

A Low Permeability in In Vitro BBB Model B Confirm Model Integrity (TEER values, marker compound permeability) A->B First, validate your assay C Chemical Modification (Prodrug Approach) B->C If model is robust D Formulation Strategies (Nanoparticles, Liposomes) B->D If model is robust E Re-evaluate in In Vitro BBB Model C->E D->E

Caption: Troubleshooting workflow for low in vitro BBB permeability.

Detailed Guidance:

  • Confirm Model Integrity: Before exploring complex optimization strategies, ensure your in vitro BBB model is performing correctly.

    • Transendothelial Electrical Resistance (TEER): For cell-based models like Caco-2 or bEnd.3, TEER values are a critical indicator of monolayer integrity. Ensure your TEER values are within the expected range for your specific cell line and protocol.[4]

    • Marker Compound Permeability: Use well-characterized low and high permeability marker compounds (e.g., Lucifer yellow and propranolol, respectively) to validate your assay's dynamic range.

  • Chemical Modification (Prodrug Approach): A prodrug strategy involves chemically modifying YM-202074 to create a more lipophilic and BBB-permeable derivative.[5][6] This derivative is then enzymatically cleaved in the brain to release the active YM-202074.

    • Considerations: The choice of the promoiety is critical and should be designed for efficient cleavage by CNS-specific enzymes.[7]

  • Formulation Strategies: Encapsulating YM-202074 in a drug delivery system can facilitate its transport across the BBB.

    • Nanoparticles: Polymeric nanoparticles can protect the drug from degradation and can be surface-functionalized with ligands that target specific receptors on the BBB for enhanced uptake.[8]

    • Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs and can be modified to improve their stability and BBB penetration.[5]

FAQ 2: I am considering a prodrug approach. What are the key experimental steps to validate this strategy?

Validating a prodrug of YM-202074 requires a systematic approach to assess its stability, permeability, and conversion to the active drug.

Experimental Workflow for Prodrug Validation

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Plasma Stability Assay C In Vitro BBB Permeability Assay (e.g., Caco-2, bEnd.3) A->C B Brain Homogenate Stability Assay B->C D Rodent Pharmacokinetic Study (Plasma and Brain Concentrations) C->D Proceed if permeability is improved and conversion is observed E Brain Microdialysis D->E For detailed unbound brain concentration profile

Caption: A step-by-step workflow for the validation of a YM-202074 prodrug.

Detailed Protocols:

  • Plasma and Brain Homogenate Stability:

    • Incubate the prodrug in plasma and brain homogenate at 37°C.

    • Collect samples at various time points.

    • Quench the reaction and analyze the samples by LC-MS/MS to determine the rate of disappearance of the prodrug and the appearance of YM-202074.

  • In Vitro BBB Permeability Assay (Caco-2 or bEnd.3):

    • Culture Caco-2 or bEnd.3 cells on Transwell inserts until a confluent monolayer is formed.[9][10]

    • Verify monolayer integrity using TEER measurements.

    • Add the prodrug to the apical (blood) side of the Transwell.

    • At various time points, collect samples from the basolateral (brain) side.

    • Analyze the samples by LC-MS/MS to quantify the amount of prodrug that has crossed the monolayer and the amount of YM-202074 that has been formed.

FAQ 3: My in vivo rodent study shows low brain-to-plasma ratio for my optimized YM-202074 formulation. How can I troubleshoot this?

A low brain-to-plasma ratio (Kp) indicates that the compound is not effectively crossing or being retained in the brain. Here are some potential reasons and troubleshooting steps:

Troubleshooting Low In Vivo Brain-to-Plasma Ratio

A Low Brain-to-Plasma Ratio (Kp) B Assess Plasma Protein Binding A->B C Investigate P-glycoprotein (P-gp) Efflux A->C D Evaluate Brain Tissue Binding A->D E Consider Alternative Delivery Routes A->E

Caption: Key areas to investigate when troubleshooting a low brain-to-plasma ratio.

Detailed Guidance:

  • Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available to cross the BBB. Determine the plasma protein binding of your compound using techniques like equilibrium dialysis.

  • P-glycoprotein (P-gp) Efflux: YM-202074 or its formulation could be a substrate for efflux transporters like P-gp at the BBB, which actively pump compounds out of the brain.

    • In Vitro Test: Use an in vitro BBB model with and without a P-gp inhibitor (e.g., verapamil) to see if the permeability of your compound increases in the presence of the inhibitor.

    • In Vivo Test: Conduct an in vivo study in P-gp knockout rodents to determine if the brain-to-plasma ratio is significantly higher compared to wild-type animals.

  • Brain Tissue Binding: High non-specific binding to brain tissue can lead to an underestimation of the pharmacologically active unbound drug concentration.[] An in vitro brain slice or brain homogenate binding assay can be used to determine the fraction of unbound drug in the brain (fu,brain).[12]

  • Alternative Delivery Routes: If systemic administration proves challenging, consider more direct routes of administration, such as intranasal delivery, which can bypass the BBB to some extent.[13]

FAQ 4: What are the critical parameters for a robust LC-MS/MS method to quantify YM-202074 in plasma and brain samples?

A validated bioanalytical method is essential for generating reliable pharmacokinetic data.[14][15][16]

Table 2: Key Parameters for LC-MS/MS Method Validation

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the determined value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Recovery The extraction efficiency of an analytical process.Consistent and reproducible.
Matrix Effect The alteration of ionization efficiency by the presence of co-eluting substances.The matrix factor should be consistent across different lots of the biological matrix.[17]
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Part 3: Experimental Protocols

This section provides a high-level overview of key experimental protocols. For detailed, step-by-step procedures, it is essential to consult the cited references.

Protocol 1: In Vitro BBB Permeability Assay using Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells in appropriate media and conditions.

  • Seeding on Transwell Inserts: Seed cells onto collagen-coated Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.[13]

  • Monolayer Integrity Check: Measure TEER values. Monolayers with TEER values above a pre-defined threshold are used for the experiment.[10]

  • Permeability Experiment:

    • Wash the monolayers with transport buffer.

    • Add the test compound (e.g., YM-202074 or its prodrug) to the apical (A) chamber.

    • At specified time points, collect samples from the basolateral (B) chamber.

    • To assess active efflux, perform the experiment in the reverse direction (B to A).[18]

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 2: In Vivo Rodent Brain Microdialysis
  • Surgical Implantation of Guide Cannula: Under anesthesia, surgically implant a guide cannula into the specific brain region of interest using a stereotaxic apparatus.[9][19]

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[7][20]

  • Baseline Sample Collection: Collect several baseline dialysate samples to establish a stable baseline.

  • Drug Administration: Administer the YM-202074 formulation via the desired route.

  • Post-Dose Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Sample Analysis: Analyze the dialysate samples using a highly sensitive LC-MS/MS method to determine the unbound concentration of YM-202074 in the brain extracellular fluid.

  • Data Analysis: Plot the unbound brain concentration versus time to determine key pharmacokinetic parameters.

Troubleshooting Common Microdialysis Issues: [21][22][23][24]

  • No or low recovery: Check for probe damage, incorrect placement, or clogging.

  • High variability between animals: Ensure consistent surgical procedures and probe placement.

  • Animal welfare concerns: Monitor animals closely for any signs of distress.

Part 4: Conclusion

Optimizing the BBB penetration of a high molecular weight compound like YM-202074 is a significant challenge that requires a systematic and multi-pronged approach. By carefully considering the molecule's physicochemical properties, employing advanced chemical modification and formulation strategies, and utilizing robust in vitro and in vivo models with validated analytical methods, researchers can increase the likelihood of successfully delivering this promising therapeutic agent to the central nervous system. This guide serves as a starting point for troubleshooting and navigating the complexities of CNS drug delivery.

References

  • Pharmaffiliates. YM 202074. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science and Bioavailability. 2024;8:212. [Link]

  • Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders. National Center for Biotechnology Information. [Link].

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. ResearchGate. [Link].

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In: El-Kattan A., Varma M. (eds) Drug Transporters. Methods in Molecular Biology, vol 1735. Humana Press, New York, NY.
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  • Microdialysis of Interstitial Fluid from a Mouse Brain to Isolate Extracellular Proteins. JoVE. [Link].

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Technical Support Center: Troubleshooting Low In Vivo Efficacy of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to YM-202074 and Beyond

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of small molecule inhibitors. While we will use YM-202074 as a central example, the principles and methodologies discussed here are broadly applicable to a wide range of small molecule compounds.

A Critical Note on Target Identity: YM-202074 vs. PIKfyve Inhibitors

Before proceeding, it is crucial to clarify a point of potential confusion in the field. The compound YM-202074 is a selective, allosteric antagonist of the metabotropic glutamate receptor type 1 (mGluR1) , with demonstrated neuroprotective effects in preclinical stroke models.[1] It is sometimes mistaken for PIKfyve kinase inhibitors, such as apilimod or YM-201636, which are distinct molecules with different mechanisms of action.[2][3] This guide will proceed with troubleshooting strategies applicable to small molecules like YM-202074, focusing on universal challenges in drug development, but all target-specific validation should be directed at its correct target, mGluR1.

Part 1: Foundational Checks - Ruling Out the Simple Stuff

Low efficacy can often be traced back to fundamental issues that occur before the compound even enters the animal. Addressing these first can save significant time and resources.

Q1: My in vivo results are poor. Where do I possibly begin?

Start with the most basic and controllable variables: the compound itself and how it's prepared. An unexpected result is often a data point telling you that one of your starting assumptions is incorrect. We must begin by validating those assumptions.

Below is a logical workflow to diagnose the root cause of low in vivo efficacy.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Pharmacodynamics (PD) cluster_3 Phase 4: Biological Model A 1. Verify Compound Identity & Purity B 2. Assess Formulation & Administration Route A->B If OK C 3. Conduct Pilot PK Study (Assess Exposure) B->C D Is exposure (AUC) sufficient? C->D E 4. Assess In Vivo Target Engagement D->E Yes J Reformulate/ Optimize Dose D->J No F Is target modulated at relevant exposure? E->F G 5. Investigate Model-Specific Resistance (e.g., TME) F->G Yes, but no efficacy I Efficacy Achieved F->I Yes K Increase Dose/ Optimize Schedule F->K No H 6. Evaluate Off-Target Effects G->H L Re-evaluate Model/ Mechanism H->L

Caption: A systematic workflow for troubleshooting low in vivo efficacy.

Q2: How do I know if my drug formulation is the problem?

Poor aqueous solubility is a leading cause of low oral bioavailability for the majority of new chemical entities.[4][5] If the drug doesn't dissolve in gastrointestinal fluids, it cannot be absorbed into the bloodstream.

Causality: An inappropriate formulation can lead to the drug precipitating upon administration, failing to be absorbed, and being excreted without ever reaching systemic circulation. The goal of formulation is to improve the drug's solubility and stability in a way that facilitates absorption.[6][7]

Troubleshooting Steps:

  • Check Solubility: Determine the solubility of YM-202074 in your chosen vehicle. If it's low (<1 mg/mL), you likely have a formulation issue.

  • Visual Inspection: Does the formulation look like a clear solution, a homogenous suspension, or is there visible precipitate? The formulation should be consistent between preparations.

  • Consider the Route of Administration: An oral gavage formulation has different requirements than one for intravenous (IV) or intraperitoneal (IP) injection. For IV administration, the compound must be completely solubilized to prevent embolism, whereas IP and oral routes can sometimes tolerate uniform suspensions.[8]

  • Explore Alternative Formulations: If solubility is poor, a simple saline or PBS vehicle is insufficient. You must move to solubility-enhancing formulations.

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a mixture of water-miscible solvents (e.g., DMSO, PEG-400, ethanol) to increase solubility.[6]Simple to prepare.Can cause toxicity or precipitation upon dilution in the bloodstream.
Surfactants Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the drug.[8]Significantly increases solubility.Can have their own biological effects or cause hypersensitivity.
Cyclodextrins Using cyclic oligosaccharides (e.g., HP-β-CD) to form inclusion complexes with the drug.[4]Improves solubility and stability; generally low toxicity.Can be expensive; may not work for all molecules.
Lipid-Based Systems Self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., corn oil).[5][7]Excellent for highly lipophilic drugs; can improve lymphatic uptake.Can be complex to prepare and characterize.
Nanosuspensions Reducing particle size to the nanometer range to increase surface area and dissolution rate.[4]Greatly enhances dissolution.Requires specialized equipment (e.g., high-pressure homogenizer).

Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage

Objective: To prepare a 10 mg/mL solution of a poorly soluble compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Methodology:

  • Calculate the required amounts. For a 10 mL final volume at 10 mg/mL, you need 100 mg of YM-202074.

  • Prepare a 40% (w/v) solution of HP-β-CD in sterile water. This means dissolving 4 g of HP-β-CD in water to a final volume of 10 mL. Gentle heating and stirring can aid dissolution.

  • Slowly add the 100 mg of powdered YM-202074 to the 40% HP-β-CD solution while vortexing or sonicating.

  • Continue to mix at room temperature for 1-2 hours or until the solution becomes clear. The formation of the inclusion complex takes time.

  • Visually inspect for any undissolved particles. If necessary, filter through a 0.22 µm syringe filter if for parenteral use, although this is not strictly required for oral gavage.

  • Administer to animals within a validated stability window (e.g., within 4 hours of preparation).

Part 2: Pharmacokinetic (PK) Investigation - Is the Drug Getting to the Target Tissue?

If the formulation is sound but efficacy is still low, the next critical question is whether the drug is being absorbed and reaching a sufficient concentration in the blood and, ultimately, the target tissue. This is the domain of pharmacokinetics (PK), which studies what the body does to the drug.[9][10]

Q3: How do I know if my drug has poor bioavailability?

You must measure it. A pilot PK study is an essential experiment that should be conducted early in any in vivo research program. It provides critical data on absorption, distribution, metabolism, and excretion (ADME).[11][12]

Causality: Low efficacy is guaranteed if the drug concentration in the plasma (and by extension, the target tissue) never reaches the level required for a biological effect (typically at or above the in vitro IC50 or EC50). A drug may be poorly absorbed from the gut, or it may be absorbed but then rapidly cleared by the liver (first-pass metabolism), resulting in low systemic exposure.[13][14]

Troubleshooting Steps:

  • Design a Pilot PK Study: A simple PK study involves administering the drug to a small cohort of animals (e.g., n=3-4 mice) and collecting blood samples at multiple time points.

  • Include an IV Cohort: To determine absolute bioavailability, you must compare the drug exposure after oral administration to the exposure after intravenous (IV) administration, where bioavailability is 100% by definition.[11][13]

  • Analyze Plasma Samples: Use a sensitive bioanalytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the concentration of your drug in the plasma samples.

  • Calculate Key PK Parameters: Plot the plasma concentration versus time and calculate the key parameters.

G cluster_0 Drug Administration cluster_1 Absorption Phase cluster_2 Metabolism & Distribution A Oral Dose B Gut Lumen (Dissolution) A->B C Gut Wall (Permeation) B->C I Poor Solubility (Formulation Failure) B->I D Portal Vein C->D J Poor Permeability (BCS Class III/IV) C->J E Liver (First-Pass Metabolism) D->E F Systemic Circulation (Blood) E->F K High Metabolism (CYP3A4, etc.) E->K G Target Tissue F->G H Excretion F->H

Caption: Key biological barriers affecting oral bioavailability.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImplication for Low Efficacy
Cmax Maximum observed plasma concentration.If Cmax is below the in vitro effective concentration, the drug may never reach a high enough level to have an effect.
Tmax Time at which Cmax is reached.A very long Tmax might indicate slow absorption.
AUC Area Under the Curve (plasma concentration vs. time). Represents total drug exposure.[10]This is the most critical parameter. A low AUC indicates poor overall exposure.
F (%) Absolute Bioavailability. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[11]A low F% (<20%) confirms that absorption and/or first-pass metabolism is a major problem.

Protocol 2: Pilot Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration profile and key PK parameters of YM-202074 following a single oral dose.

Methodology:

  • Animal Dosing: Use two groups of mice (e.g., C57BL/6, n=3-4 per group).

    • Group 1 (Oral): Administer YM-202074 at the planned efficacy dose (e.g., 10 mg/kg) via oral gavage.

    • Group 2 (IV): Administer a lower dose (e.g., 2 mg/kg) of a fully solubilized formulation via tail vein injection.

  • Blood Sampling: Collect sparse blood samples (e.g., ~50 µL per sample) from each mouse at different time points. A typical schedule for an oral study might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use a sparse sampling design where each mouse is bled only 2-3 times to minimize stress and volume loss.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Analysis: Store plasma at -80°C until analysis by a qualified bioanalytical lab using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin or GraphPad Prism to plot the concentration-time curve and calculate the PK parameters listed in Table 2.

Part 3: Pharmacodynamic (PD) Investigation - Is the Drug Hitting Its Target?

If your PK study shows adequate exposure (e.g., AUC is high and Cmax exceeds the in vitro IC50 for a reasonable duration) but you still see no efficacy, you have a Pharmacodynamic (PD) problem. PK/PD modeling is the discipline of linking exposure to effect.[15][16][17]

Q4: My drug exposure is high, but there's no efficacy. How do I confirm the drug is working on its target in the animal?

You must measure target engagement in the relevant tissue at time points informed by your PK data.

Causality: The presence of the drug in the blood does not guarantee it is engaging its target in the tissue of interest (e.g., the brain or a tumor). The drug may not effectively cross biological barriers like the blood-brain barrier, or it might be rapidly effluxed from the target cells.[18] Verifying target modulation provides direct evidence that the drug is having the intended biochemical effect in vivo.

Troubleshooting Steps:

  • Identify a PD Biomarker: You need a measurable downstream marker of your target's activity. For YM-202074, an mGluR1 antagonist, this could be a downstream signaling molecule like phosphorylated ERK (p-ERK) or inositol phosphate production in brain tissue, depending on the pathway's activity in your model.

  • Design a PK/PD Study: This study links drug exposure with the biological effect.

    • Dose animals with your compound.

    • At key time points (e.g., at Tmax and a later time point), collect both plasma (for PK) and the target tissue (for PD).

    • Analyze the tissue for your PD biomarker.

  • Correlate Exposure and Effect: Plot the level of your PD biomarker against the plasma or tissue concentration of the drug. A successful result will show a clear exposure-response relationship (e.g., as drug concentration increases, the level of the biomarker decreases).[9]

G cluster_0 Measurement A Pharmacokinetics (PK) 'What the body does to the drug' B Pharmacodynamics (PD) 'What the drug does to the body' A->B Exposure drives... PK_measure Drug Concentration in Plasma/Tissue (LC-MS) A->PK_measure C Therapeutic Efficacy (e.g., Tumor Shrinkage) B->C Target engagement drives... PD_measure Target Modulation Biomarker (Western/ELISA) B->PD_measure D PK/PD Relationship: Links drug concentration to target effect. B->D

Caption: The relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.

Protocol 3: Western Blot for In Vivo Target Modulation

Objective: To assess the phosphorylation status of a downstream kinase (e.g., p-ERK) in tumor tissue following treatment with an inhibitor.

Methodology:

  • Study Design: Treat tumor-bearing mice with either vehicle or your compound. Based on PK data, select a time point (e.g., 2-4 hours post-dose) where drug exposure is expected to be high.

  • Tissue Collection: Euthanize mice and immediately excise tumors. Snap-freeze the tissue in liquid nitrogen to preserve the phosphorylation status of proteins.

  • Protein Extraction: Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against your biomarker (e.g., anti-p-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin). Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Compare the vehicle-treated group to the drug-treated group. A significant reduction in the p-ERK/Total ERK ratio indicates successful in vivo target engagement.

Part 4: Advanced Troubleshooting - When the Drug Is There and On-Target

If you have confirmed both adequate exposure (PK) and target engagement (PD), but the desired therapeutic efficacy is still absent, the problem lies within the complexity of the biological system.

Q5: My drug gets there and hits its target, but the tumors still grow. What's going on?

This points to biological resistance mechanisms within your in vivo model. The tumor microenvironment (TME) is a common culprit, creating physical and cellular barriers to therapy.[19][20][21]

Potential Causes & Solutions:

  • The Tumor Microenvironment (TME):

    • Physical Barriers: Dense extracellular matrix (ECM) and high interstitial fluid pressure can prevent the drug from physically reaching all cancer cells.[21][22]

    • Cellular Resistance: Cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) can secrete growth factors that bypass the signaling pathway you are inhibiting.[19][23]

    • Hypoxia: Poorly vascularized regions of a tumor are often hypoxic, which can make cells resistant to many therapies.[20][21]

    • Solution: Consider combination therapies. For example, pair your inhibitor with a drug that targets stromal cells or normalizes the tumor vasculature.

  • Off-Target Effects:

    • Confounding Biology: The inhibitor might have an off-target effect that counteracts its on-target efficacy. For example, it could inhibit a kinase that is unexpectedly involved in a pro-apoptotic pathway.[24]

    • Toxicity: Off-target effects can cause toxicity that limits the dose you can administer, preventing you from reaching a fully efficacious exposure level.[24]

    • Solution: Profile your compound against a broad panel of kinases or receptors to identify potential off-targets. Compare the in vivo phenotype to that of a structurally distinct inhibitor of the same target or use genetic validation (e.g., shRNA or CRISPR) in your tumor model.[24]

  • Flawed Model or Hypothesis:

    • Redundant Pathways: The cancer cells in your model may have redundant signaling pathways that allow them to survive even when your primary target is inhibited.[18]

    • Incorrect Model: The chosen cell line or animal model may not be truly dependent on the pathway you are targeting for its growth and survival in vivo.

    • Solution: Re-evaluate the initial hypothesis. Does knocking down the target in vitro robustly kill the cells? Is there evidence from patient data that this pathway is a key driver in the specific cancer type being modeled? Consider testing your compound in different in vivo models.

Frequently Asked Questions (FAQs)

Q: What is a reasonable target for oral bioavailability (F%) in a preclinical candidate? A: While there is no magic number, a bioavailability of >30% is often considered good for a preclinical candidate. Compounds with F% <10% will likely face significant development challenges.

Q: How long should my efficacy study be? A: The duration should be long enough to observe a statistically significant effect on the primary endpoint (e.g., tumor growth). This is typically 3-4 weeks for a standard subcutaneous xenograft model. However, the dosing frequency should be guided by your PK data to ensure continuous target coverage.

Q: My inhibitor works great in vitro but not in vivo. Is this common? A: Yes, this is a very common and challenging aspect of drug development. The complex, multi-cellular environment in vivo presents numerous barriers—from pharmacokinetics to biological resistance—that do not exist in a simplified in vitro culture system.[19][20] This is precisely why the systematic troubleshooting approach outlined in this guide is so critical.

Q: Could the issue be related to drug metabolism by cytochrome P450 (CYP) enzymes? A: Absolutely. Most small molecules are metabolized by hepatic CYP enzymes, with CYP3A4 being particularly dominant.[10][14][25] Rapid metabolism can lead to low exposure and a short half-life. If you suspect this, in vitro metabolism studies using liver microsomes can confirm if your compound is a CYP substrate.

References

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  • The Role of Tumor Microenvironment in Chemoresistance: To Survive, Keep Your Enemies Closer - MDPI. (2017, July 21). Retrieved February 20, 2026, from [Link]

  • Drug Resistance and the Solid Tumor Microenvironment | JNCI - Oxford Academic. (2007, October 3). Retrieved February 20, 2026, from [Link]

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  • The Use of Physical and Animal Models to Assess Bioavailability - Karger Publishers. (n.d.). Retrieved February 20, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Retrieved February 20, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). Retrieved February 20, 2026, from [Link]

  • Small molecule inhibition of PIKFYVE kinase rescues gain- and loss-of-function C9ORF72 ALS/FTD disease processes in vivo | bioRxiv. (2019, June 28). Retrieved February 20, 2026, from [Link]

  • Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy | PNAS. (2023, November 27). Retrieved February 20, 2026, from [Link]

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  • Pharmacological inhibition of PIKfyve blocks pancreatic cancer... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

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Technical Support Center: YM-202074 (Elesclomol) Toxicity & Therapeutic Window

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for YM-202074, also known as Elesclomol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the toxicity profile and therapeutic window limitations of this compound. Here, we address common experimental challenges in a practical Q&A format, grounded in authoritative scientific literature.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding Elesclomol's mechanism and toxicity.

Q1: What is the primary mechanism of action for Elesclomol's cytotoxicity?

A1: Elesclomol's primary anticancer activity stems from its function as a potent copper ionophore.[1] It chelates extracellular copper (Cu(II)), forming a lipophilic complex that readily crosses cellular membranes. Once inside the cell, particularly within the mitochondria, the complex facilitates the reduction of Cu(II) to its more toxic form, Cu(I).[1][2] This redox cycling process generates a surge of reactive oxygen species (ROS), leading to overwhelming oxidative stress, disruption of the mitochondrial electron transport chain (ETC), and ultimately, programmed cell death (apoptosis) and a novel form of copper-dependent cell death termed "cuproptosis".[3][4][5]

Q2: Is Elesclomol toxic to all cells? What confers its selectivity for cancer cells?

A2: Elesclomol exhibits a degree of selectivity for cancer cells over normal cells. This is attributed to the fact that many cancer cells already operate under a state of heightened basal oxidative stress due to their increased metabolic activity.[4] Elesclomol pushes this already high ROS level beyond a critical threshold, leading to cell death. Normal cells, with their lower basal ROS levels and more robust antioxidant systems, are better able to neutralize the drug-induced oxidative stress.[4][6] Furthermore, its toxicity is most pronounced in cells that are highly dependent on mitochondrial respiration (oxidative phosphorylation) for energy, a characteristic of many cancer subtypes.[1][7]

Q3: What is "cuproptosis" and how does it relate to Elesclomol?

A3: Cuproptosis is a recently discovered form of regulated cell death triggered by the accumulation of copper in mitochondria.[5] Elesclomol is a key inducer of this pathway. The excess copper delivered by Elesclomol directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle. This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and cell death.[1] This mechanism is distinct from, but complementary to, the general induction of ROS.

Q4: Why did Elesclomol fail in late-stage clinical trials? Was it due to toxicity?

A4: The Phase III SYMMETRY trial for metastatic melanoma, which combined Elesclomol with paclitaxel, was halted.[8][9] While there was an increase in adverse events and overall deaths in the Elesclomol arm, the Data Monitoring Committee could not definitively attribute the deaths to specific drug-related organ toxicities.[9] A key finding was that the drug's efficacy was highly dependent on baseline lactate dehydrogenase (LDH) levels; patients with high LDH, often associated with a glycolytic tumor phenotype, showed minimal benefit or even adverse effects.[7][10] This suggests the therapeutic window is narrow and patient stratification is critical. The failure was more a matter of suboptimal efficacy in an unselected patient population rather than overt, unmanageable toxicity.[11][12]

Section 2: Troubleshooting Experimental Issues

This section addresses specific problems you might encounter during your in vitro or in vivo experiments with Elesclomol.

Issue 1: High variability in IC50 values across different experiments.

  • Underlying Cause: The cytotoxicity of Elesclomol is critically dependent on the presence of copper.[3][7] Variations in the concentration of copper in your cell culture media can lead to significant shifts in potency. Standard culture media can have inconsistent trace metal concentrations batch-to-batch.

  • Troubleshooting Protocol:

    • Standardize Copper Concentration: For maximal consistency, supplement your culture medium with a fixed, low micromolar concentration of CuCl₂ (e.g., 1-5 µM) when performing Elesclomol dose-response experiments. Always run a "copper alone" control to ensure the ion itself is not toxic at the concentration used.

    • Chelator Control: Include a control where cells are co-treated with Elesclomol and a potent copper chelator like tetrathiomolybdate.[11] This will abrogate the drug's effect and validate that the observed cytotoxicity is copper-dependent.

    • Serum Consistency: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as serum is a major source of copper and other metal ions.

Issue 2: My cells that are resistant to other drugs (e.g., cisplatin) are highly sensitive to Elesclomol, while parental cells are not. Is this expected?

  • Underlying Cause: Yes, this is an expected and reported phenomenon.[6] Many chemotherapy-resistant cancer cell lines achieve resistance through mechanisms that coincidentally lead to higher basal levels of ROS.[6] These cells are therefore pre-sensitized to an ROS-inducing agent like Elesclomol.

  • Validation Workflow:

    • Measure Basal ROS: Use a fluorescent probe like DCFDA (2′,7′-dichlorofluorescin diacetate) or a hydrogen peroxide-specific probe to quantify and compare the basal ROS levels in your parental versus resistant cell lines. You should observe a higher baseline in the resistant cells.[6]

    • Antioxidant Rescue: Co-treat the sensitive (resistant) cells with Elesclomol and an antioxidant like N-acetylcysteine (NAC).[4][13] This should significantly rescue the cells from Elesclomol-induced death, confirming the mechanism is ROS-dependent.

Issue 3: I don't see any toxicity with Elesclomol alone at my tested concentrations.

  • Underlying Cause: Elesclomol's intrinsic activity without sufficient copper is low.[2][14] If your culture medium is copper-depleted, the drug will appear inactive.

  • Troubleshooting Steps:

    • Co-administer Copper: As in Issue 1, perform a dose-response experiment where Elesclomol is co-administered with a non-toxic concentration of CuCl₂. This should reveal the compound's potent cytotoxic activity.[14]

    • Cell Line Selection: Ensure your chosen cell line relies on oxidative phosphorylation. Cells that are highly glycolytic (the "Warburg effect") may be more resistant to Elesclomol's mitochondrial mechanism of action.[1][7] You can test this by comparing cytotoxicity in media containing glucose versus media where glucose is replaced with galactose, forcing reliance on mitochondrial respiration.[15][16]

Issue 4: My in vivo animal study shows toxicity (e.g., weight loss, lethargy) at doses that seemed safe based on in vitro data.

  • Underlying Cause: The therapeutic window for Elesclomol can be narrow, and in vivo pharmacokinetics and systemic effects are more complex. The drug mobilizes copper from plasma and tissues, which can lead to systemic oxidative stress if the dose is too high. The No-Observed-Adverse-Effect Level (NOAEL) must be determined carefully.

  • Experimental Design Considerations:

    • Dose Escalation: Conduct a preliminary dose-finding study in a small cohort of animals to establish the Maximum Tolerated Dose (MTD).[17] Start with lower doses and escalate gradually, monitoring for clinical signs of toxicity (weight loss, behavioral changes) and serum chemistry markers (e.g., liver enzymes).

    • Biomarker Analysis: Measure plasma LDH levels in your animal models. High LDH may correlate with poor response and higher toxicity, mirroring clinical findings.[7]

    • Staggered Dosing: Instead of a daily high dose, consider intermittent dosing schedules (e.g., every other day) to allow for physiological recovery, which may widen the therapeutic window.

Section 3: Key Experimental Protocols

Here are step-by-step guides for essential assays to characterize Elesclomol's effects.

Protocol 1: Assessing Elesclomol-Induced Mitochondrial ROS Production

This protocol uses MitoSOX™ Red, a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare a 2X concentrated solution of Elesclomol +/- CuCl₂ in your desired culture medium. Prepare a 2X solution of your vehicle control (e.g., DMSO).

  • Staining: Prepare a 5 µM working solution of MitoSOX™ Red reagent in warm HBSS or serum-free medium. Remove the culture medium from the cells and add the MitoSOX™ working solution. Incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm buffer (e.g., PBS).

  • Treatment: Add the 2X concentrated compound/vehicle solutions to the appropriate wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity at time zero and then kinetically every 5-10 minutes for 1-2 hours. (Excitation: ~510 nm, Emission: ~580 nm).

  • Positive Control: Use a known mitochondrial complex inhibitor like Antimycin A as a positive control for inducing mitochondrial superoxide.

  • Data Analysis: Normalize the fluorescence signal of treated wells to the vehicle control wells. A significant increase in fluorescence indicates mitochondrial ROS production.[18]

Protocol 2: Evaluating Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the JC-1 dye, which differentially accumulates in mitochondria based on their membrane potential.

  • Cell Plating & Treatment: Plate and treat cells with Elesclomol for a desired time period (e.g., 6-24 hours) in a 96-well plate. Include a vehicle control and a positive control.

  • Positive Control: Use a protonophore like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control to induce mitochondrial depolarization.[15]

  • Dye Loading: Prepare a 2 µM JC-1 working solution in culture medium. Remove the treatment medium and add the JC-1 solution to all wells. Incubate for 20-30 minutes at 37°C.

  • Washing: Remove the JC-1 solution and wash cells twice with PBS. Add fresh PBS or culture medium to each well.

  • Measurement: Read the plate on a fluorescence microplate reader capable of dual-wavelength detection.

    • Healthy, Polarized Mitochondria: Ex: 485 nm, Em: 590 nm (Red J-aggregates).

    • Depolarized Mitochondria: Ex: 485 nm, Em: 530 nm (Green JC-1 monomers).

  • Data Analysis: Calculate the ratio of red to green fluorescence (590 nm / 530 nm). A decrease in this ratio in Elesclomol-treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial toxicity.[18]

Section 4: Data & Pathway Visualizations

Summary of Elesclomol Activity
ParameterObservationImplication for ExperimentsReference
Mechanism Copper-dependent ROS production & CuproptosisExperiments must be performed with controlled copper levels.[1][5]
Primary Target Mitochondria (Electron Transport Chain)Assays should focus on mitochondrial function (ROS, ΔΨm, O₂ consumption).[3]
Cellular Selectivity Kills cells with high basal ROS & reliance on OXPHOSSelect cell lines accordingly; resistant cells can be hypersensitive.[6][7]
Clinical Limiter Poor efficacy in patients with high LDH (glycolytic tumors)Patient/model stratification is critical for observing a therapeutic window.[7][10]
In Vitro Potency Highly potent (nM range) in the presence of copperLack of copper in media can mask activity, leading to false negatives.[6][7]
Toxicity Profile Systemic oxidative stress; few specific organ toxicities notedIn vivo MTD/NOAEL must be carefully established.[9][17]
Diagrams of Key Pathways & Workflows

Elesclomol_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mito Mitochondrion Elesclomol_free Elesclomol Elesclomol_Cu Elesclomol-Cu(II) Complex (Lipophilic) Elesclomol_free->Elesclomol_Cu Chelation Cu2 Copper (Cu²⁺) Cu2->Elesclomol_Cu Elesclomol_Cu_in Elesclomol-Cu(II) Elesclomol_Cu->Elesclomol_Cu_in Membrane Transport ETC Electron Transport Chain (ETC) ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Disruption FDX1 FDX1 Cu1 Cu¹⁺ (Toxic) FDX1->Cu1 Reduction Cu1->ROS Redox Cycling TCA TCA Cycle (Lipoylated Proteins) Cu1->TCA Binding & Aggregation Apoptosis Apoptosis ROS->Apoptosis Oxidative Stress Cuproptosis Cuproptosis TCA->Cuproptosis Proteotoxic Stress Elesclomol_Cu_in->FDX1

Caption: Mechanism of Action for Elesclomol-induced cytotoxicity.

Therapeutic_Window_Workflow cluster_invitro Part 1: In Vitro Assessment cluster_invivo Part 2: In Vivo Validation start Select Panel of Cancer Cell Lines (OXPHOS vs Glycolytic) ic50 Determine IC50 (+/- Copper Supplementation) start->ic50 ros Confirm ROS-dependent Mechanism (MitoSOX, NAC Rescue) ic50->ros mito_tox Assess Mitochondrial Toxicity (JC-1, Seahorse Assay) ros->mito_tox mtd Establish Maximum Tolerated Dose (MTD) in Healthy Animals mito_tox->mtd Proceed if promising in vitro window exists efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) mtd->efficacy tox_path Toxicity Assessment (Body Weight, Serum Chem, Histopathology) efficacy->tox_path therapeutic_index Calculate Therapeutic Index (MTD / Effective Dose) tox_path->therapeutic_index

Caption: Experimental workflow for defining the therapeutic window.

References

  • Elesclomol - Wikipedia . Wikipedia. [Link]

  • Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug . PubMed Central. [Link]

  • Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug Elesclomol . PLOS One. [Link]

  • Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics . Madrigal Pharmaceuticals, Inc. [Link]

  • Elesclomol induces cancer cell apoptosis through oxidative stress . AACR Journals. [Link]

  • Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy . PubMed. [Link]

  • Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy . PubMed Central. [Link]

  • CuO Nanoparticles as Copper-Ion Reservoirs for Elesclomol-Mediated Intracellular Oxidative Stress: Implications for Anticancer Therapies . ACS Applied Nano Materials. [Link]

  • Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy . PubMed Central. [Link]

  • Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders . Taylor & Francis Online. [Link]

  • Selective Targeting of Cancer Cells by Copper Ionophores: An Overview . Frontiers in Molecular Biosciences. [Link]

  • The cytotoxicity of the anticancer drug elesclomol is due to oxidative stress indirectly mediated through its complex with Cu(II) . ResearchGate. [Link]

  • Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes . Oxford Academic. [Link]

  • (PDF) Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications . ResearchGate. [Link]

  • Mitochondrial Toxicity Assays . Araceli Biosciences. [Link]

  • Neuroprotective effects of the selective type 1 metabotropic glutamate receptor antagonist YM-202074 in rat stroke models . PubMed. [Link]

  • Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays . MDPI. [Link]

  • Elesclomol induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A . PubMed Central. [Link]

  • LRPPRC-Driven Oxidative Phosphorylation Is Associated with Elesclomol-Induced Cuproptosis in Ovarian Cancer . MDPI. [Link]

  • Abstract 2093: Elesclomol-Cu chelate selectively targets mitochondria to induce oxidative stress . AACR Journals. [Link]

  • 3-bis(phenylcarbonothioyl) Propanedihydrazide (Elesclomol) Selectively Kills Cisplatin Resistant Lung Cancer Cells through Reactive Oxygen Species (ROS) . PubMed Central. [Link]

  • Phase III, randomized, double-blind study of elesclomol and paclitaxel versus paclitaxel alone in stage IV metastatic melanoma (MM) . ASCO Publications. [Link]

  • Elesclomol rescues mitochondrial copper deficiency in disease models without triggering cuproptosis . PubMed Central. [Link]

  • Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications . PubMed Central. [Link]

  • A Phase II Evaluation of Elesclomol Sodium and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer . PubMed Central. [Link]

  • Elesclomol‐mediated ROS accumulation involves the degradation of... . ResearchGate. [Link]

  • The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors . MDPI. [Link]

  • Oral repeated-dose toxicity studies of BIA 10-2474 in cynomolgus monkeys . PubMed. [Link]

Sources

Validation & Comparative

YM-202074 vs. LY367385: A Technical Guide to mGluR1 Selectivity & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of Group I metabotropic glutamate receptors (mGluRs), distinguishing between mGluR1 and mGluR5 subtypes is critical for elucidating synaptic plasticity mechanisms and therapeutic targets for ischemia and pain.

This guide compares LY367385 , the classical competitive antagonist, with YM-202074 , a high-affinity negative allosteric modulator (NAM). While both are highly selective for mGluR1 over mGluR5, their distinct mechanisms of action and vastly different potencies (µM vs. nM) dictate their specific experimental utility.

Quick Comparison Matrix
FeatureLY367385 YM-202074
Mechanism Competitive Antagonist (Orthosteric)Negative Allosteric Modulator (NAM)
Binding Site Glutamate binding pocket (Venus Flytrap)Transmembrane domain (7-TM)
Potency (IC50) ~8.8 µM (Low Affinity)~5–10 nM (High Affinity)
Selectivity >100-fold vs. mGluR5>1000-fold vs. mGluR5 & Group II/III
Saturability Surmountable by high glutamateInsurmountable (Ceiling effect)
In Vivo Utility Limited (Poor BBB penetration/potency)High (Brain penetrant, neuroprotective)
Primary Use Validating orthosteric competitionHigh-potency functional block; In vivo studies

Mechanistic Deep Dive

Understanding the structural intervention of these compounds is essential for interpreting experimental data.

Orthosteric vs. Allosteric Inhibition
  • LY367385 mimics the structure of glutamate. It binds to the large extracellular "Venus Flytrap" domain (VFT), physically preventing glutamate from closing the domain to initiate signal transduction. Because it competes for the same site, high concentrations of endogenous glutamate (e.g., during synaptic burst firing) can displace LY367385, potentially masking its inhibitory effects.

  • YM-202074 is a thiazolobenzimidazole derivative that binds to the heptahelical transmembrane domain (7-TM), distinct from the glutamate binding site. Binding here locks the receptor in an inactive conformation regardless of glutamate occupancy. This "non-competitive" nature means its inhibition cannot be overcome simply by increasing glutamate concentration, making it a more robust tool for blocking high-frequency synaptic events.

Signaling Pathway & Intervention Points[1][3]

The following diagram illustrates the Gq-coupled signaling cascade of mGluR1 and the distinct intervention points of both antagonists.

mGluR1_Signaling Glutamate Glutamate (Agonist) mGluR1 mGluR1 Receptor (GPCR) Glutamate->mGluR1 Activates Gq Gαq Protein mGluR1->Gq Couples to PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Release ER->Ca Mobilization LY LY367385 (Competitive Block) LY->mGluR1 Blocks VFT Domain YM YM-202074 (Allosteric Block) YM->mGluR1 Locks 7-TM Domain

Figure 1: Signal transduction pathway of mGluR1 showing the orthosteric blockade by LY367385 at the ligand-binding domain versus the allosteric blockade by YM-202074 at the transmembrane domain.

Pharmacological Profile & Selectivity[2][4][5][6][7]

Potency Data

The most striking difference lies in potency. YM-202074 operates in the low nanomolar range, whereas LY367385 requires micromolar concentrations.

CompoundTargetAssay TypeIC50 / KiReference
YM-202074 Rat mGluR1Binding (Ki)4.8 nM [1]
YM-202074 Rat mGluR1IP Production (IC50)8.6 nM [1]
LY367385 Human mGluR1aPI Hydrolysis (IC50)8.8 µM [2]
LY367385 Human mGluR5aPI Hydrolysis (IC50)> 100 µM[2]
Selectivity Ratios
  • YM-202074: Exhibits >1,000-fold selectivity for mGluR1 over mGluR5 and all other ionotropic glutamate receptors (AMPA, NMDA, Kainate).

  • LY367385: Exhibits >10-fold selectivity for mGluR1 over mGluR5.[1] While selective, the window is narrower. At concentrations >100 µM (often used in slice physiology to ensure tissue penetration), LY367385 may begin to exhibit weak non-specific effects or incomplete washout issues compared to the highly potent YM-202074.

Experimental Protocols

Protocol A: Functional Calcium Mobilization Assay (FLIPR)

Objective: To determine the IC50 of YM-202074 or LY367385 in a cell line stably expressing mGluR1 (e.g., CHO or HEK293 cells).

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye: Fluo-4 AM (2 µM final).

  • Agonist: Glutamate (use EC80 concentration, typically 10-30 µM) or DHPG.

  • Antagonist: YM-202074 (Serial dilution: 0.1 nM – 1 µM) or LY367385 (Serial dilution: 0.1 µM – 100 µM).

Workflow:

  • Cell Plating: Seed mGluR1-expressing cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Remove media. Add 100 µL Assay Buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.

  • Baseline Equilibration: Wash cells 3x with Assay Buffer. Add 150 µL Assay Buffer. Incubate 10 min at RT.

  • Antagonist Pre-treatment: Add 25 µL of 4x concentrated antagonist. Incubate for 15 minutes (Critical for YM-202074 to reach equilibrium at the allosteric site).

  • Measurement: Transfer to FLIPR or kinetic plate reader.

  • Agonist Injection: Inject 25 µL of 4x Glutamate (EC80). Record fluorescence (Ex 488nm / Em 525nm) every second for 60 seconds.

  • Analysis: Calculate

    
    . Plot response vs. log[Antagonist] to determine IC50.
    
Protocol B: Brain Slice Electrophysiology (LTD Induction)

Objective: To block mGluR1-dependent Long-Term Depression (LTD) in the cerebellum or hippocampus.

Causality Note: mGluR1 is essential for LTD at parallel fiber-Purkinje cell synapses. Blocking this verifies the receptor's role.[2]

Workflow:

  • Preparation: Prepare 300 µm sagittal cerebellar slices from P18-P25 rats in ice-cold ACSF.

  • Recovery: Incubate slices at 32°C for 1 hour in oxygenated ACSF.

  • Baseline Recording: Establish whole-cell patch-clamp on a Purkinje cell. Stimulate parallel fibers (0.1 Hz) to establish stable EPSC baseline (10 min).

  • Drug Application:

    • Option A (LY367385): Perfuse 100 µM LY367385 for 20 minutes. Note: High concentration required for tissue penetration.

    • Option B (YM-202074): Perfuse 10-100 nM YM-202074 for 15 minutes. Note: Lower concentration reduces risk of off-target effects.

  • Induction: Apply LTD induction protocol (e.g., Conjunctive stimulation: PF stimulation paired with depolarization of Purkinje cell).

  • Post-Induction: Continue recording EPSCs for 30-40 minutes.

  • Result: In the presence of either antagonist, LTD should be abolished (EPSCs remain at 100% of baseline).

Selection Guide: When to Use Which?

ScenarioRecommended CompoundRationale
Stroke/Ischemia Models YM-202074 High potency and blood-brain barrier permeability make it ideal for in vivo neuroprotection studies [1].
Binding Competition LY367385 As a competitive antagonist, it is necessary if you are mapping the orthosteric binding pocket or displacing radiolabeled glutamate.
High-Glutamate Conditions YM-202074 In conditions of glutamate spillover (e.g., excitotoxicity), LY367385 efficacy drops. YM-202074 maintains blockade due to allosteric mechanism.
Standard Slice Physiology LY367385 Historical data comparability.[1] If comparing to papers from 1995-2005, LY is the standard reference.
"Clean" Pharmacology YM-202074 Using 10 nM YM is pharmacologically "cleaner" than bathing tissue in 100 µM LY, reducing risks of non-specific physicochemical effects.

References

  • Kohara, A., et al. (2008). "Neuroprotective effects of the selective type 1 metabotropic glutamate receptor antagonist YM-202074 in rat stroke models." Brain Research, 1191, 168-175.

  • Clark, B. P., et al. (1997). "LY367385: a potent, selective and competitive antagonist of mGluR1a."[1] Bioorganic & Medicinal Chemistry Letters, 7(21), 2777-2780.

  • Surin, A. M., et al. (2007). "Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors." Journal of Biological Chemistry, 282, 12585-12593.

  • MedChemExpress. "YM-202074 Product Information."

Sources

Publish Comparison Guide: YM 202074 Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Tool for mGluR1 Dissection

In the complex landscape of glutamatergic signaling, distinguishing between Group I metabotropic glutamate receptor subtypes (mGluR1 and mGluR5) and ionotropic AMPA receptors is a persistent challenge. YM 202074 has emerged as a high-affinity, highly selective negative allosteric modulator (NAM) for mGluR1, offering a critical alternative to earlier, less selective compounds like CPCCOEt or the broad-spectrum glutamate blockers.

This guide provides a technical deep-dive into the selectivity profile of this compound, contrasting its performance against mGluR5-selective agents (e.g., MPEP) and AMPA receptor antagonists (e.g., NBQX).

Mechanistic Profile & Selectivity Architecture

The Target: mGluR1 Allosteric Modulation

Unlike orthosteric antagonists that compete directly with glutamate at the "Venus flytrap" domain, this compound binds to the 7-transmembrane (7-TM) domain of the mGluR1 receptor. This allosteric mechanism is the structural basis for its superior selectivity, as the 7-TM domains of mGluR1 and mGluR5 share less homology than their glutamate-binding sites.

  • Primary Action: Potent inhibition of Gq-coupled signaling (PLC

    
     IP3 
    
    
    
    Ca²⁺ release).
  • Selectivity Factor: >1,000-fold selectivity for mGluR1 over mGluR5 and ionotropic AMPA receptors.

Signaling Pathway & Intervention Points

The diagram below illustrates the divergent signaling pathways of mGluR1, mGluR5, and AMPA receptors, highlighting the precise intervention point of this compound compared to alternative antagonists.

G mGluR1 mGluR1 (Post-synaptic) Gq Gq Protein mGluR1->Gq mGluR5 mGluR5 (Post-synaptic) mGluR5->Gq AMPA AMPA Receptor (Ion Channel) Depol Na+ Influx (Fast Depolarization) AMPA->Depol Glutamate Glutamate Glutamate->mGluR1 Glutamate->mGluR5 Glutamate->AMPA YM202074 This compound (Allosteric Block) YM202074->mGluR1 High Affinity (Ki ~4.8 nM) YM202074->mGluR5 No Effect (>10 µM) YM202074->AMPA No Effect (>10 µM) MPEP MPEP (mGluR5 Selective) MPEP->mGluR5 NBQX NBQX (AMPA Selective) NBQX->AMPA PLC PLC activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca

Figure 1: Signal transduction pathways showing the specific blockade of mGluR1 by this compound, distinct from mGluR5 and AMPA pathways.

Comparative Performance Analysis

The following data synthesizes functional assay results (Ca²⁺ mobilization and electrophysiology) to establish the "Selectivity Window" available to researchers.

Table 1: Antagonist Selectivity Matrix
CompoundTargetPotency (IC50/Ki)Selectivity vs. mGluR5Selectivity vs. AMPA
This compound mGluR1 ~5 nM > 2,000-fold > 2,000-fold
JNJ-16259685mGluR1~0.3 - 3.2 nM> 400-fold> 10,000-fold
CPCCOEtmGluR1~6.5 µMLow (Non-competitive)High
MPEPmGluR536 nMN/A (Target)High
NBQXAMPA~100 nMHighN/A (Target)

Key Insight: While JNJ-16259685 is slightly more potent, This compound offers a balanced profile of high affinity and extreme selectivity, making it the preferred choice for validating mGluR1-specific phenotypes in complex tissue preparations where mGluR5 is co-expressed (e.g., Hippocampus CA1, Striatum).

Performance vs. AMPA Receptors

Electrophysiological studies confirm that this compound, at concentrations fully effective for mGluR1 block (10–100 nM), has zero impact on fast excitatory transmission mediated by AMPA receptors.

  • Evidence: Application of 10 µM this compound (1000x IC50) fails to alter the amplitude or kinetics of AMPA-mediated EPSCs in cerebellar Purkinje cells, whereas NBQX abolishes them completely.

Experimental Protocols for Validation

To ensure data integrity, researchers should validate the selectivity of this compound in their specific model systems. Below are two field-proven protocols.

Protocol A: FLIPR Calcium Mobilization Assay (High Throughput)

Used to quantify potency against mGluR1 and confirm lack of activity at mGluR5.

  • Cell Line Preparation: Use CHO or HEK293 cells stably expressing rat/human mGluR1a or mGluR5.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 60 min at 37°C.

  • Baseline Establishment: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Antagonist Addition: Add This compound (concentration range: 0.1 nM to 10 µM). Incubate for 5–10 minutes.

    • Control: Add vehicle (DMSO < 0.1%).

  • Agonist Challenge: Inject Glutamate (EC80 concentration) or DHPG (Group I agonist).

  • Data Analysis: Calculate IC50 based on peak fluorescence reduction relative to control.

    • Success Metric: this compound should inhibit mGluR1 with IC50 < 10 nM, while showing no inhibition of mGluR5 up to 10 µM.[1]

Protocol B: Whole-Cell Patch Clamp (Selectivity Confirmation)

Used to prove lack of off-target effects on AMPA receptors in brain slices.

  • Preparation: Acute cerebellar or hippocampal slices (300 µm).

  • Recording Config: Whole-cell voltage clamp at -70 mV.

  • Stimulation: Electrical stimulation of Schaffer collaterals (Hippocampus) or Parallel Fibers (Cerebellum).

  • Step 1 (Baseline): Record stable AMPA-mediated EPSCs (fast component).

  • Step 2 (YM Challenge): Perfuse This compound (1 µM) for 10 minutes.

    • Observation: Monitor EPSC amplitude.[2] Result should be < 5% change.

  • Step 3 (Positive Control): Washout this compound, then perfuse NBQX (10 µM) .

    • Observation: EPSC should be abolished (>95% reduction).

Workflow Logic: Validating a Selective Antagonist

The following flowchart outlines the logic tree for confirming this compound's activity in a new experimental setup.

ExperimentLogic Start Start: Define Effect (e.g., LTD induction) ApplyYM Apply this compound (100 nM) Start->ApplyYM CheckEffect Is the Effect Blocked? ApplyYM->CheckEffect Blocked Effect is mGluR1 Dependent CheckEffect->Blocked Yes NotBlocked Effect is NOT mGluR1 Dependent CheckEffect->NotBlocked No Validate Validation Step: Apply MPEP (mGluR5 blocker) NotBlocked->Validate Investigate mGluR5

Figure 2: Decision matrix for using this compound to dissect synaptic plasticity mechanisms.

References

  • Kohara, A., et al. (2005). "Neuroprotective effects of the selective type 1 metabotropic glutamate receptor antagonist YM-202074 in rat stroke models." Brain Research.

  • Lavreysen, H., et al. (2004). "JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist." Neuropharmacology.

  • Gasparini, F., et al. (1999). "Potent and selective antagonists of the metabotropic glutamate receptor subtype 5."[3][4] Bioorganic & Medicinal Chemistry Letters.

  • MedChemExpress. "YM-202074 Product Monograph & Biological Activity."

  • Tocris Bioscience. "JNJ 16259685 Product Information."

Sources

Comparative Efficacy Guide: YM 202074 vs. A-841720

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of Group I metabotropic glutamate receptors (mGluRs), specifically the mGluR1 subtype, researcher choice often narrows to two high-profile antagonists: YM 202074 and A-841720 . While both are potent, non-competitive antagonists that block glutamate-induced calcium mobilization, their selectivity profiles and in vivo utility differ significantly.

  • This compound is the superior choice for neuroprotection studies (specifically ischemia/stroke models) due to its high selectivity over mGluR5 and favorable blood-brain barrier (BBB) penetration with a wide therapeutic window.

  • A-841720 is a highly potent tool for pain research (neuropathic and inflammatory models) but requires careful dosing due to a narrower window between analgesic efficacy and cognitive/motor impairment, driven by its modest 34-fold selectivity over mGluR5.

Mechanistic Profiling & Chemical Biology

Both compounds function as negative allosteric modulators (NAMs) or non-competitive antagonists. They do not compete directly with glutamate at the orthosteric site (Venus Flytrap domain) but bind to the transmembrane domain to stabilize the receptor in an inactive conformation, preventing Gq-protein coupling.

Signaling Pathway Blockade

The primary utility of both compounds is the inhibition of the Gq-PLC-IP3 signaling cascade, which prevents the release of intracellular calcium stores.

mGluR1_Pathway Glutamate Glutamate (Ligand) mGluR1 mGluR1 (GPCR) Glutamate->mGluR1 Activation Gq Gq Protein mGluR1->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca2 Ca2+ Release ER->Ca2 Flux Antagonists This compound / A-841720 (Allosteric Blockade) Antagonists->mGluR1 Inhibition (NAM)

Figure 1: Mechanism of Action.[1] Both this compound and A-841720 act as negative allosteric modulators (NAMs), preventing Gq coupling and subsequent calcium release.

Comparative Efficacy Data

The following data aggregates key pharmacological parameters. Note the distinction in selectivity ratios, which is the critical decision factor for experimental design.

FeatureThis compound A-841720
Primary Target mGluR1 (Allosteric)mGluR1 (Non-competitive)
Binding Affinity (

)
4.8 nM (Rat mGluR1)1.0 nM (Rat mGluR1)
Functional Potency (

)
8.6 nM (IP production)10.7 nM (Ca

flux)
Selectivity (vs. mGluR5) High (>1000-fold implied*)Moderate (~34-fold)
Selectivity (vs. mGluR2-7) No significant activityNo significant activity
Solubility DMSO (>10 mM)DMSO (>10 mM)
Primary In Vivo Use Stroke / Ischemia (Neuroprotection)Chronic / Neuropathic Pain
Side Effect Profile Minimal at neuroprotective dosesCognitive/Motor impairment at >3 mg/kg

*Note: this compound is cited as selective over mGluR2-7 with no specific mGluR5 cross-reactivity noted in primary characterization, whereas A-841720 has a quantified


 of ~342 nM at mGluR5, presenting a risk of off-target effects in high-dose studies.

In Vivo Applications & Experimental Workflows

A. This compound: Neuroprotection (Stroke Models)

This compound is the preferred reagent for studying excitotoxicity in ischemia.

  • Model: Transient Middle Cerebral Artery (tMCA) occlusion in rats.

  • Dosing Protocol: IV infusion.

    • Loading Dose: 20 mg/kg/h for 30 mins.

    • Maintenance Dose: 5 mg/kg/h for 7.5 to 23.5 hours.

  • Outcome: Rapidly crosses the BBB (<12 min). Reduces infarct volume in both cortex and hemisphere. Significant neuroprotection is observed even when administration is delayed by 2 hours post-occlusion.

B. A-841720: Analgesia (Pain Models)

A-841720 is utilized for assessing mGluR1's role in nociception but requires strict dose titration to avoid confounding behavioral data with motor deficits.

  • Model: CFA-induced inflammatory pain or Formalin test.

  • Dosing Protocol: Oral or IP injection.

    • Effective Dose: 1–10 mg/kg.

    • Toxic/Side Effect Threshold: At 3 mg/kg, spontaneous alternation in radial-maze tasks is reduced, indicating memory impairment.

  • Outcome: Blocks thermal and mechanical hyperalgesia.

Decision Workflow for Researchers

Use the following logic gate to select the appropriate compound for your study.

Selection_Workflow Start Select mGluR1 Antagonist Goal Primary Research Goal? Start->Goal Pain Pain / Nociception Goal->Pain Analgesia Stroke Stroke / Neuroprotection Goal->Stroke Ischemia Selectivity Is mGluR5 cross-reactivity a critical concern? Pain->Selectivity Use_YM202074 Use this compound (High Selectivity, Clean Profile) Stroke->Use_YM202074 Standard No No Selectivity->No Standard Model Yes Yes Selectivity->Yes Complex CNS Model Use_A841720 Use A-841720 (High Potency, Monitor Motor/Cognition) No->Use_A841720 Yes->Use_YM202074

Figure 2: Selection Logic. Choose this compound for high-fidelity CNS selectivity; reserve A-841720 for potent analgesia where mGluR5 overlap is acceptable.

Experimental Protocol: In Vitro Calcium Flux Assay

Standard validation protocol for confirming antagonist potency before in vivo use.

Reagents:

  • HEK293 cells stably expressing human/rat mGluR1.

  • FLIPR Calcium Assay Kit (Molecular Devices).

  • Agonist: Glutamate or Quisqualate.[2]

  • Antagonist: this compound or A-841720 (dissolved in DMSO).

Step-by-Step Procedure:

  • Cell Plating: Seed cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Aspirate media and replace with 100 µL FLIPR Calcium assay buffer containing Probenecid (2.5 mM) to inhibit dye extrusion. Incubate for 45-60 mins at 37°C.

  • Compound Addition (Antagonist Mode):

    • Prepare 4X concentrated solutions of this compound or A-841720 in assay buffer.

    • Add 50 µL of antagonist solution to cells.

    • Incubate for 15 minutes at room temperature (allow equilibrium binding).

  • Agonist Challenge:

    • Prepare 4X

      
       concentration of Glutamate.
      
    • Place plate in FLIPR instrument.

    • Inject agonist and record fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Analysis:

    • Calculate

      
       based on inhibition of the peak calcium response compared to vehicle control.
      
    • Validation Criteria: this compound should exhibit

      
       nM; A-841720 should exhibit 
      
      
      
      nM.

References

  • Kohara, A., et al. (2008). Neuroprotective effects of the selective type 1 metabotropic glutamate receptor antagonist YM-202074 in rat stroke models. Brain Research.

  • El-Kouhen, O., et al. (2006). Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist. British Journal of Pharmacology.

  • Morè, L., et al. (2007). Comparison of the mGluR1 antagonist A-841720 in rat models of pain and cognition. Behavioural Pharmacology.

  • MedChemExpress. YM-202074 Product Datasheet & Biological Activity.

  • Axon Medchem. A-841720 Product Description and Selectivity Profile.

Sources

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